molecular formula C14H22N3NaO10 B12750209 Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt CAS No. 7578-43-0

Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt

Cat. No.: B12750209
CAS No.: 7578-43-0
M. Wt: 415.33 g/mol
InChI Key: UXIDHQPACNSJJP-UHFFFAOYSA-M
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Description

Properties

CAS No.

7578-43-0

Molecular Formula

C14H22N3NaO10

Molecular Weight

415.33 g/mol

IUPAC Name

sodium;2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+1/p-1

InChI Key

UXIDHQPACNSJJP-UHFFFAOYSA-M

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of diethylenetriamine with chloroacetic acid or its derivatives, followed by neutralization with sodium hydroxide to yield the sodium salt form. The key steps include:

  • Step 1: Alkylation of Diethylenetriamine

    • Diethylenetriamine is reacted with chloroacetic acid or sodium chloroacetate under controlled pH and temperature conditions.
    • The reaction introduces carboxymethyl groups onto the nitrogen atoms of diethylenetriamine, forming the pentacarboxylate structure.
  • Step 2: Neutralization

    • The resulting pentacarboxylic acid derivative is neutralized with sodium hydroxide to form the sodium salt.
    • This step ensures the compound is in a water-soluble, stable salt form suitable for various applications.

Detailed Reaction Conditions

Step Reagents Conditions Outcome
1 Diethylenetriamine + Chloroacetic acid Aqueous medium, pH ~8-10, 60-80°C, stirring Formation of diethylenetriamine pentaacetic acid (DTPA)
2 DTPA + NaOH Room temperature, aqueous solution Formation of sodium salt of DTPA
  • The alkylation is typically carried out in aqueous or mixed aqueous-organic solvents to facilitate solubility and control reaction kinetics.
  • pH control is critical to prevent side reactions such as over-alkylation or polymerization.
  • The neutralization step is performed after completion of alkylation to convert the acid form into the sodium salt, enhancing solubility and stability.

Alternative Synthetic Routes

While the classical method uses chloroacetic acid, alternative routes have been explored:

  • Michael Addition Reactions: Similar to the preparation of related aminocarboxylic acids, Michael addition of acrylic acid derivatives to amine precursors can be employed to introduce carboxymethyl groups, followed by hydrolysis and neutralization.
  • Cyanomethylation and Hydrolysis: Double cyanomethylation of amine precursors followed by hydrolysis and acidification can yield high-purity products, though this method is more complex and less commonly used for this specific compound.

Purification and Quality Control

  • The crude product is purified by crystallization or ion-exchange chromatography to remove unreacted starting materials and side products.
  • Purity is typically confirmed by HPLC, NMR spectroscopy, and elemental analysis.
  • The sodium salt form is preferred for its enhanced water solubility and ease of handling in industrial and laboratory settings.

Research Findings and Data Summary

Parameter Details Source
Molecular Weight 415.33 g/mol
Alkylation Temperature 60-80°C
pH Range for Alkylation 8-10
Yield Typically >85% under optimized conditions
Purity >98% after purification
Solubility High in water (due to sodium salt form)

Chemical Reactions Analysis

Types of Reactions: Diethylenetriamine pentaacetic acid, sodium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound reacts with metal ions in aqueous solutions, forming stable chelates. Common reagents include various metal salts, and the reactions are typically carried out in neutral to slightly alkaline conditions.

Major Products: The major products formed from these reactions are metal-chelate complexes, which are highly stable and soluble in water .

Mechanism of Action

The mechanism of action of diethylenetriamine pentaacetic acid, sodium salt involves the formation of stable complexes with metal ions. The compound has multiple coordination sites that bind to metal ions, preventing them from participating in other chemical reactions. This chelation process is crucial in various applications, including medical treatments where it helps in the elimination of radionuclides from the body through glomerular filtration into the urine .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Varying Cations

Compound Name CAS RN Molecular Formula Cation Key Differences
Pentasodium pentetate 140-01-2 C₁₄H₁₈N₃Na₅O₁₀ Na⁺ (5) Highest chelation capacity due to 5 carboxylates.
Dipotassium nitrilotriacetate 2399-86-2 C₆H₇K₂NO₆ K⁺ (2) Fewer carboxylates (3), lower metal affinity.
Calcium sodium EDTA 60034-45-9 C₁₀H₁₂CaN₂NaO₈ Ca²⁺/Na⁺ Mixed cations; used in food preservation.

Functional Implications :

  • Cation Choice : Sodium salts (e.g., 140-01-2) offer higher solubility in aqueous systems compared to potassium analogs .
  • Charge Density : The pentasodium form (140-01-2) has a higher negative charge density, enhancing its ability to sequester multivalent cations like Fe³⁺ and Cu²⁺ .

Functional Analogs in Chelation

a) Ethylenediaminetetraacetic Acid (EDTA) Salts
  • Example : EDTA trisodium salt (CAS 139570-37-9).
  • Comparison :
    • EDTA has four carboxylate groups vs. five in DTPA pentasodium salt.
    • DTPA binds larger ions (e.g., Gd³⁺ in MRI contrast agents) more effectively due to its branched structure and additional binding sites .
b) N,N-Bis(carboxymethyl)glycine Trisodium Salt
  • CAS: Not explicitly listed, but referenced in .
  • Comparison :
    • Simplified structure with three carboxylates and one ethylenediamine arm.
    • Lower stability constants for metal ions compared to DTPA, making it suitable for less demanding applications like cosmetics .

Research Findings and Industrial Relevance

  • Metal Selectivity : DTPA pentasodium salt shows preferential binding to lanthanides (e.g., La³⁺, Ce³⁺) over alkaline earth metals, making it critical in nuclear waste treatment .
  • Environmental Impact : While highly effective, its persistence in water systems has led to regulatory scrutiny, prompting research into biodegradable alternatives .

Biological Activity

Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt, commonly referred to as a glycine derivative, is a complex compound with significant biological activity. This article delves into its synthesis, biological properties, and various applications in scientific research and industry.

Chemical Structure and Synthesis

The compound is characterized by its unique molecular structure, which includes multiple carboxymethyl groups that enhance its solubility and reactivity. The synthesis typically involves several steps:

  • Formation of the Glycine Derivative : The initial step modifies glycine to introduce the bis(carboxymethyl)amino group through carboxymethylation.
  • Attachment of Functional Groups : This includes the introduction of additional functional groups such as long-chain fatty acids via esterification or amidation reactions.
  • Neutralization : The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

This multi-step synthesis allows for the creation of a compound with distinct chemical properties suitable for various applications in biology and chemistry .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. This property is critical in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Chelation of Metal Ions

The bis(carboxymethyl)amino groups in the compound allow it to chelate metal ions effectively. This chelation can influence various biochemical pathways, making it a valuable agent in biochemistry and medicinal chemistry .

Interaction with Lipid Membranes

The long-chain fatty acid derivatives present in the compound can interact with lipid membranes, potentially modulating membrane fluidity and permeability. This interaction is essential for drug delivery systems where membrane penetration is crucial .

Case Studies

  • Antimicrobial Activity : A study evaluating glycine derivatives found that they exhibited antimicrobial properties against specific pathogens. This suggests potential applications in pharmaceuticals as preservatives or therapeutic agents .
  • Biochemical Assays : Glycine derivatives have been employed in various biochemical assays due to their ability to stabilize proteins and enzymes, enhancing assay sensitivity and reliability .

Scientific Research

  • Biochemistry : Utilized as a buffer component in biochemical assays.
  • Drug Delivery : Investigated for its potential as a drug delivery agent due to its ability to interact with cellular membranes.

Industrial Uses

  • Cosmetics : Incorporated into formulations for its stabilizing properties.
  • Agriculture : Potential use as a biostimulant due to its growth-promoting effects on plants.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
GlycineC₂H₅NO₂Basic structure without additional functional groups
N,N-Bis(carboxymethyl)glycineC₈H₁₄N₂O₆Contains two carboxymethyl groups
Ethylenediaminetetraacetic acid (EDTA)C₁₀H₁₆N₂O₈Stronger chelation properties due to multiple sites

This compound stands out due to its specific combination of amino acid properties and enhanced solubility from multiple carboxymethyl groups, which contribute to its diverse applications and biological activities .

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